molecular formula C3H8ClF2NO2S B2916219 2-(Difluoromethylsulfonyl)ethanamine;hydrochloride CAS No. 2460755-48-8

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride

Cat. No. B2916219
CAS RN: 2460755-48-8
M. Wt: 195.61
InChI Key: ICBOOSGIAWZWBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-(Methylsulfonyl)ethanamine hydrochloride” is 1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H . This can be used to derive the molecular structure of the compound.

Scientific Research Applications

Hypervalent Phosphorus(III) Centers

The study of hypervalent, low-coordinate phosphorus(III) centers in complexes is a significant area of research, highlighting the potential of electron-rich centers to behave as Lewis acids. This area of study demonstrates the versatility of phosphorus compounds in synthesizing complexes with chelate ligands, emphasizing the utility of difluoromethylsulfonyl and related groups in developing new chemical entities with unique electronic and structural properties (Burford et al., 2005).

Electrophilic Difluoromethylthiolation Reactions

Difluoromethanesulfonyl hypervalent iodonium ylides have been developed as reagents for electrophilic difluoromethylthiolation reactions, showcasing the application of difluoromethylsulfonyl derivatives in synthesizing difluoromethylthio-substituted compounds. This research illustrates the role of these compounds in extending the toolkit for fluorine chemistry, enabling the functionalization of molecules with difluoromethylthiol groups under copper catalysis (Arimori et al., 2016).

Environmental and Polymer Chemistry

Research on alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, such as 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), underscores the environmental relevance of fluorinated sulfonates. This work explores the occurrence, distribution, and potential environmental impacts of fluorinated sulfonates, highlighting the need for understanding the behaviors and effects of such chemicals in environmental matrices (Ruan et al., 2015).

Lewis Acid Catalysis

The use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst for acylation reactions demonstrates the application of fluorinated sulfonates in enhancing chemical synthesis processes. This research provides insights into the utility of such catalysts in facilitating acylation of alcohols with acid anhydrides, showcasing the impact of fluorinated sulfonates in organic synthesis (Ishihara et al., 1996).

Multifunctional Biocides

The development of multifunctional biocides, such as 2-(Decylthio)ethanamine hydrochloride, illustrates the application of sulfonate derivatives in creating compounds with broad-spectrum activity against bacteria, fungi, and algae. This research underscores the potential of such chemicals in water treatment and highlights their biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Safety and Hazards

The safety information for “2-(Methylsulfonyl)ethanamine hydrochloride” includes several hazard statements: H302, H315, H319, H332, H335. The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-(difluoromethylsulfonyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO2S.ClH/c4-3(5)9(7,8)2-1-6;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBOOSGIAWZWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride

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